AI-10-49
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSSBFGPKTMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F6N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032293 | |
| Record name | AI-10-49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256094-72-0 | |
| Record name | AI-10-49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256094720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI-10-49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AI-10-49 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW5XL5U9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AI-10-49: A Targeted Approach to Disrupting the Oncogenic Core of Inversion (16) Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction to Inv(16) AML and the CBFβ-SMMHC Oncoprotein
Acute myeloid leukemia with inversion of chromosome 16, inv(16)(p13q22), is a distinct subtype of AML. This genetic rearrangement fuses the Core Binding Factor β (CBFB) gene with the Smooth Muscle Myosin Heavy Chain (MYH11) gene, creating the CBFβ-SMMHC fusion protein.[1][2] Normally, CBFβ acts as a co-factor for the RUNX1 transcription factor, which is essential for normal hematopoietic differentiation. The CBFβ-SMMHC fusion protein, however, forms multimers and sequesters RUNX1 in the cytoplasm, effectively inhibiting its tumor-suppressive transcriptional activity.[1][3] This disruption of RUNX1 function is a critical event in the initiation of inv(16) AML.[1][2]
AI-10-49: A Bivalent Inhibitor Targeting the CBFβ-SMMHC:RUNX1 Interface
Mechanism of Action
Quantitative Efficacy of this compound
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line / Condition | Value | Reference |
| IC50 | ME-1 (inv(16)+) | 0.6 µM | [3][4][5][6] |
| Normal Human Bone Marrow Cells | > 25 µM | [3][4][5] | |
| Normal Karyotype AML Samples | > 20 µM | [3][5] | |
| Binding Inhibition (IC50) | CBFβ-SMMHC to RUNX1 Runt domain | 0.26 µM | [3][8] |
| Dissociation of RUNX1/CBFβ-SMMHC | ME-1 cells (1 µM for 6 hours) | 90% | [5][9] |
| Dissociation of RUNX1/CBFβ | ME-1 cells (1 µM for 6 hours) | 15% | [3][5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model of inv(16) AML
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | 380 minutes | [3][5][6] |
| Median Survival (Vehicle-treated) | 33.5 days | [3][9] |
| Median Survival (this compound-treated) | 61 days | [3][9] |
Experimental Protocols
Cell Viability Assays
Co-Immunoprecipitation (Co-IP)
Quantitative Real-Time PCR (qRT-PCR)
Downstream Signaling and Therapeutic Synergy
Conclusion and Future Directions
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
AI-10-49: A Targeted Approach to Disrupting a Key Oncogenic Interaction in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Molecular Target of AI-10-49: The CBFβ-SMMHC/RUNX1 Complex
Mechanism of Action
Signaling Pathway of this compound
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| FRET | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [4][5] |
| Viability Assay | ME-1 (inv(16) positive) | 0.6 µM | [1][3] |
| Viability Assay | Normal Human Bone Marrow Cells | > 25 µM | [3][4] |
| Viability Assay | Normal Karyotype AML Samples | > 20 µM | [3][7] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) in plasma | 380 minutes | [1][3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Mice transplanted with CBFβ-SMMHC leukemic cells | 200 mg/kg for 10 days | Prolonged survival | [4][5] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
-
Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this context, RUNX1 and CBFβ-SMMHC are labeled with a FRET donor and acceptor pair. A high FRET signal indicates an intact protein-protein interaction.
-
Methodology:
-
Purified, fluorescently labeled RUNX1 and CBFβ-SMMHC proteins are mixed in a suitable buffer.
-
The baseline FRET signal is measured.
-
The FRET signal is measured again after an incubation period.
-
A decrease in the FRET signal indicates the disruption of the protein-protein interaction.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability and Colony-Forming Unit (CFU) Assays
-
Principle: Cell viability assays measure the proportion of live and dead cells in a population after exposure to a compound. CFU assays determine the ability of single cells to proliferate and form colonies.
-
Methodology (Viability):
-
Cells (e.g., ME-1, primary patient samples, normal bone marrow cells) are seeded in multi-well plates.
-
A viability reagent (e.g., resazurin, MTS) is added, and the absorbance or fluorescence is measured to determine the number of viable cells.
-
The IC50 is determined from the dose-response curve.
-
-
Methodology (CFU):
-
Cells are plated in a semi-solid medium (e.g., methylcellulose).
-
Plates are incubated for a period that allows for colony formation (e.g., 10-14 days).
-
The number of colonies is counted.
Co-immunoprecipitation (Co-IP)
Co-IP was used to confirm the disruption of the CBFβ-SMMHC/RUNX1 interaction within a cellular context.
-
Principle: This technique is used to isolate a specific protein and its binding partners from a cell lysate using an antibody targeting the protein of interest.
-
Methodology:
-
Cells are lysed to release proteins.
-
An antibody specific to either CBFβ-SMMHC or RUNX1 is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specific binding partners.
Chromatin Immunoprecipitation (ChIP)
-
Principle: ChIP is used to determine the in vivo binding sites of a specific protein on DNA.
-
Methodology:
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into smaller fragments.
-
An antibody against RUNX1 is used to immunoprecipitate the RUNX1-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
Experimental Workflow for Assessing this compound Efficacy
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to AI-10-49: A Potent Inhibitor of the CBFβ-SMMHC/RUNX1 Interaction for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Quantitative Data
| Assay Type | Cell Line/Target | IC50 | Reference(s) |
| FRET Assay | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [4][5] |
| Cell Viability (MTT) | ME-1 (inv(16) AML) | 0.6 µM | [1][2][6] |
| Cell Viability | Kasumi-1 (t(8;21) AML) | > 25 µM | [7] |
| Cell Viability | U937 (Myeloid Leukemia) | > 25 µM | [3] |
| Cell Viability | Normal Human Bone Marrow Cells | > 25 µM | [1][6][8] |
| Parameter | Species | Value | Reference(s) |
| Half-life (t1/2) | Mouse (plasma) | 380 minutes | [1][2][6] |
| Median Survival | Mouse Model of inv(16) AML (Vehicle) | 33.5 days | [1][6][8] |
| Median Survival | Mouse Model of inv(16) AML (this compound treated) | 61 days | [1][6][8] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
-
Reagents:
-
Purified Cerulean-Runt domain (RUNX1) fusion protein
-
Purified Venus-CBFβ-SMMHC fusion protein
-
FRET Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM MgCl₂
-
DMSO (vehicle control)
-
-
Protocol:
-
Prepare a 1:1 mixture of Cerulean-Runt domain and Venus-CBFβ-SMMHC to a final concentration of 10 nM in a 96-well black plate.[5]
-
Incubate the plate at room temperature for 1 hour in the dark.[5]
-
Measure fluorescence using a microplate reader with excitation at 433 nm and emission at 474 nm (Cerulean) and 525 nm (Venus).[5]
-
The ratio of emission at 525 nm to 474 nm is calculated to determine the degree of FRET, which is inversely proportional to the inhibitory activity of the compound.
-
Cell Viability (MTT) Assay
-
Reagents:
-
Leukemia cell lines (e.g., ME-1, Kasumi-1, U937)
-
Normal human bone marrow cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP)
-
Reagents:
-
ME-1 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against RUNX1 or CBFβ-SMMHC
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
Chromatin Immunoprecipitation (ChIP) Assay
-
Reagents:
-
ME-1 cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication buffer
-
Antibody against RUNX1
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
-
-
Protocol:
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-RUNX1 antibody.
-
Reverse the cross-links and purify the DNA.
In Vivo Mouse Model of inv(16) AML
-
Animal Model:
-
Mice transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells.[1]
-
-
Reagents:
-
Protocol:
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of AI-10-49: A Targeted Approach in Leukemia Research
A Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel CBFβ-SMMHC Inhibitor
Introduction: The Challenge of inv(16) AML and the Rationale for AI-10-49
Quantitative Data Summary
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (Binding Affinity) | CBFβ-SMMHC/RUNX1 Runt domain | 0.26 µM | [5][6][7] |
| IC50 (Cell Growth Inhibition) | ME-1 (inv(16) AML cell line) | 0.6 µM | [1][3][7] |
| IC50 (Cell Growth Inhibition) | Normal human bone marrow cells | > 25 µM | [1][7] |
| In Vivo Efficacy | Mouse model of inv(16) AML | Median survival extended from 33.5 days (vehicle) to 61 days (this compound) | [8][9] |
| Pharmacokinetics | Mouse plasma | Half-life of 380 minutes | [3][7] |
| Assay | Cell Line | Treatment | Result | Reference |
| Co-immunoprecipitation | ME-1 | 1 µM this compound for 6 hours | 90% dissociation of RUNX1 from CBFβ-SMMHC | [6][9] |
| Chromatin Immunoprecipitation (ChIP) | ME-1 | This compound for 6 hours | Increased RUNX1 occupancy at target gene promoters (RUNX3, CSF1R, CEBPA) | [6] |
| Colony Forming Unit (CFU) Assay | Primary inv(16) AML cells | 5 µM and 10 µM this compound | Dose-dependent reduction in colony formation (40% and 60% respectively) | [1] |
| Cell Viability Assay | Primary inv(16) AML patient cells | 10 µM this compound for 48 hours | Reduced viability | [1][8] |
Mechanism of Action: Restoring RUNX1 Function
Experimental Protocols
Cell Viability Assays
-
Cell Lines: ME-1 (human inv(16) AML), primary inv(16) AML patient blasts, normal human bone marrow cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.
-
Cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
-
Co-immunoprecipitation (Co-IP)
-
Procedure:
-
Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are pre-cleared with protein A/G magnetic beads.
-
A primary antibody against RUNX1 is added to the lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads are added to capture the antibody-protein complexes.
-
The beads are washed several times with Co-IP buffer to remove non-specific binding.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Eluted proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against CBFβ-SMMHC and RUNX1, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of Leukemia
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are transplanted with leukemic cells expressing CBFβ-SMMHC and a cooperating mutation such as NrasG12D.[7]
-
Procedure:
-
Leukemic cells are injected intravenously into recipient mice.
-
After a period of engraftment (e.g., 5 days), mice are randomized into treatment and control groups.
-
Mice are monitored daily for signs of leukemia progression and toxicity.
-
Survival is recorded, and Kaplan-Meier survival curves are generated.
-
At the end of the study or upon euthanasia, tissues such as bone marrow, spleen, and peripheral blood are collected for analysis of leukemia burden (e.g., by flow cytometry for leukemic cell markers).
-
Future Directions and Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alexslemonade.org [alexslemonade.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Unveiling AI-10-49: A Technical Guide to a Potent Chemical Probe for Transcription Factor Research
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 260 nM (0.26 µM) | FRET Assay (CBFβ-SMMHC/RUNX1) | |
| Kd | 168 nM | Isothermal Titration Calorimetry | |
| Cellular IC50 | 0.6 µM | ME-1 Cell Growth Inhibition | |
| Selectivity | >25 µM | Normal Human Bone Marrow Cells | |
| In Vivo Half-Life (t½) | 380 minutes | Mouse Plasma |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be adapted based on specific laboratory conditions and reagents.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Materials:
-
Purified, tagged CBFβ-SMMHC (e.g., His-tagged)
-
Purified, tagged RUNX1 (e.g., GST-tagged)
-
Europium (Eu³⁺) labeled anti-tag antibody (e.g., anti-His) as the donor fluorophore.
-
Allophycocyanin (APC) or another suitable fluorophore-labeled anti-tag antibody (e.g., anti-GST) as the acceptor.
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution containing CBFβ-SMMHC and the donor antibody in assay buffer.
-
Prepare a solution containing RUNX1 and the acceptor antibody in assay buffer.
-
Add the CBFβ-SMMHC/donor antibody solution to the wells.
-
Add the RUNX1/acceptor antibody solution to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the interaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 615 nm (Eu³⁺) and 665 nm (APC).
-
Calculate the ratio of the acceptor to donor emission (665 nm / 615 nm).
Co-Immunoprecipitation (Co-IP) Assay
This assay validates the disruption of the endogenous CBFβ-SMMHC-RUNX1 interaction in a cellular context.
Materials:
-
ME-1 cells (inv(16) AML cell line)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against CBFβ or RUNX1
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-CBFβ and anti-RUNX1)
Procedure:
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-CBFβ) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Chromatin Immunoprecipitation (ChIP) Assay
Materials:
-
ME-1 cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer, shear buffer, and IP buffer
-
Anti-RUNX1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA) and control regions
Procedure:
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with anti-RUNX1 antibody or IgG control overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
Experimental Workflow Visualization
Logical Relationship of this compound's Development
Restoring RUNX1 Function: The Role of AI-10-49 in Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Targeting Aberrant Transcription Factors in AML
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal white blood cells. The chromosomal inversion inv(16) is a common mutation in AML, leading to the formation of the CBFβ-SMMHC fusion protein. This oncoprotein outcompetes the wild-type core-binding factor β (CBFβ) for binding to RUNX1, a master regulator of hematopoietic differentiation. The sequestration of RUNX1 by CBFβ-SMMHC disrupts its normal transcriptional program, leading to a block in differentiation and uncontrolled proliferation of myeloid precursors.
Mechanism of Action of AI-10-49
Quantitative Data Summary
| Assay Type | Metric | Value | Cell Line/System | Reference |
| FRET Assay | IC50 | 0.26 µM | In vitro | [5][6] |
| Cell Viability | IC50 | 0.6 µM | ME-1 (inv(16) AML) | [2] |
| Cell Viability | IC50 | > 25 µM | Normal Human Bone Marrow Cells | [1] |
| Co-Immunoprecipitation | Dissociation | 90% | ME-1 cells (6h treatment) | [1][6] |
| Target Gene | Fold Enrichment of RUNX1 Occupancy at Promoter | Cell Line | Treatment | Reference |
| RUNX3 | 8-fold | ME-1 | 1 µM this compound for 6h | [1][6] |
| CSF1R | 2.2-fold | ME-1 | 1 µM this compound for 6h | [1][6] |
| CEBPA | 8-fold | ME-1 | 1 µM this compound for 6h | [1][6] |
| Animal Model | Treatment Group | Median Survival | Significance (p-value) | Reference |
| Cbfb+/MYH11:Ras+/G12D leukemic mice | Vehicle (DMSO) | 33.5 days | - | [1] |
| Cbfb+/MYH11:Ras+/G12D leukemic mice | This compound (200 mg/kg for 10 days) | 61 days | 2.7 x 10⁻⁶ | [1] |
Key Signaling Pathways and Experimental Workflows
Detailed Methodologies for Key Experiments
While full experimental protocols are proprietary and vary between laboratories, this section outlines the general methodologies for the key experiments cited in this guide.
Fluorescence Resonance Energy Transfer (FRET) Assay
Cell Viability Assays
Co-Immunoprecipitation (Co-IP)
Chromatin Immunoprecipitation (ChIP) Assay
Quantitative Real-Time PCR (qRT-PCR)
In Vivo Leukemia Mouse Model
Conclusion and Future Directions
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
The Impact of AI-10-49 on Hematopoiesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Quantitative Data Summary
| Assay | Cell Line/Target | IC50 Value | Reference |
| FRET Assay | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [2][9] |
| Cell Viability | ME-1 (inv(16) AML) | 0.6 µM | [5] |
| Cell Viability | Normal Human Bone Marrow Cells | > 25 µM | [5] |
| Cell Viability | Primary inv(16) AML Patient Blasts | ~5-10 µM (Significant viability reduction) | [5][10] |
| Cell Viability | Normal Karyotype AML Blasts | > 20 µM (Unaffected) | [11] |
| Target Gene | Fold Enrichment of RUNX1 Occupancy (relative to DMSO) | Cell Line | Treatment | Reference |
| RUNX3 | 8-fold | ME-1 | 1 µM AI-10-49 for 6 hours | [1][2] |
| CSF1R | 2.2-fold | ME-1 | 1 µM this compound for 6 hours | [1][2] |
| CEBPA | 8-fold | ME-1 | 1 µM this compound for 6 hours | [1][2] |
| Animal Model | Treatment Regimen | Outcome | Reference |
| Mice transplanted with CBFβ-SMMHC leukemic cells | 200 mg/kg this compound for 10 days | Delayed leukemia progression (Median latency of 61 days vs. 33.5 days for vehicle) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC and RUNX1 Interaction
Methodology:
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-RUNX1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.[12]
Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy
Methodology:
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G agarose beads. Incubate the chromatin with an anti-RUNX1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the immune complexes with protein A/G agarose beads and wash extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (RUNX3, CSF1R, CEBPA) and a control region. Calculate the fold enrichment of RUNX1 binding relative to the IgG control and normalized to the input chromatin.[13][14][15][16][17]
Colony-Forming Unit (CFU) Assay
Methodology:
-
Cell Preparation: Isolate mononuclear cells from primary inv(16) AML patient samples, normal bone marrow, or CD34+ cord blood cells using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support hematopoietic colony formation. Plate the mixture into 35 mm culture dishes.
-
Incubation: Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days. An uncovered dish of sterile water should be included in the incubator to maintain humidity.
-
Colony Scoring: After the incubation period, enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.[7][18]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. zellbio.eu [zellbio.eu]
- 12. researchgate.net [researchgate.net]
- 13. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 16. epigenie.com [epigenie.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. alexslemonade.org [alexslemonade.org]
The Structural Basis of AI-10-49's Potent and Selective Inhibition of the Oncogenic Fusion Protein CBFβ-SMMHC
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mechanism of Action: Allosteric Inhibition
Quantitative Binding and Activity Data
| Parameter | Value | Assay | Target | Reference |
| IC50 | 0.26 µM (260 nM) | FRET | CBFβ-SMMHC/RUNX1 Interaction | [3][4] |
| Kd | 168 nM | ITC | CBFβ-SMMHC | [1] |
| IC50 | 0.6 µM | Cell Viability | ME-1 (inv(16) AML cell line) | [1][4] |
| IC50 | > 25 µM | Cell Viability | Normal Human Bone Marrow Cells | [1][4] |
| Dissociation | ~90% | Co-IP in ME-1 cells | RUNX1 from CBFβ-SMMHC | [3] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
-
Proteins: Recombinant Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ are used as the FRET pair.
-
Protocol Outline:
-
Purified Cerulean-RUNX1 and Venus-CBFβ are mixed in a suitable buffer (e.g., phosphate-buffered saline).
-
The reaction is incubated to reach equilibrium.
-
The fluorescence emission is measured at the characteristic wavelengths for Cerulean and Venus upon excitation at the Cerulean excitation wavelength.
-
The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
-
Protocol Outline:
-
A solution of purified CBFβ-SMMHC is placed in the sample cell of the calorimeter.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd and other thermodynamic parameters.
-
Co-Immunoprecipitation (Co-IP) in ME-1 Cells
-
Cell Line: ME-1, a human AML cell line harboring the inv(16) translocation and expressing CBFβ-SMMHC.
-
Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein and any associated proteins. The presence of the associated protein (CBFβ-SMMHC) is then detected by Western blotting.
-
Protocol Outline:
-
Cells are lysed in a buffer that preserves protein-protein interactions.
-
The cell lysate is incubated with an anti-RUNX1 antibody.
-
Protein A/G-coupled beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Protocol Outline:
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The chromatin is sheared into smaller fragments.
-
An antibody specific to RUNX1 is used to immunoprecipitate the RUNX1-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is prepared for high-throughput sequencing.
Signaling Pathways and Logical Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel inhibitor of the CBFβ-SMMHC/RUNX1 interaction, from initial screening to cellular characterization.
Caption: A generalized workflow for the characterization of CBFβ-SMMHC inhibitors.
Conclusion
References
- 1. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
The Impact of AI-10-49 on Leukemic Stem Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to AI-10-49 and Its Target
Mechanism of Action of this compound
Signaling Pathway Diagram
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line / System | Reference |
| IC50 (CBFβ-SMMHC/RUNX1 Binding) | 0.26 µM | FRET Assay | [2][6] |
| IC50 (ME-1 Cell Growth) | 0.6 µM | ME-1 (inv(16) AML cell line) | [7] |
| IC50 (Normal Human Bone Marrow) | > 25 µM | Normal Human Bone Marrow Cells | [7] |
| Dissociation of RUNX1 from CBFβ-SMMHC | ~90% at 1 µM (6 hours) | ME-1 cells | [7] |
| Dissociation of RUNX1 from CBFβ | ~15% at 1 µM (6 hours) | ME-1 cells | [7] |
| Serum Half-life (in mice) | 380 minutes | Mouse model | [7] |
| Gene Target | Fold Increase in RUNX1 Occupancy (ChIP) | Cell Line | Reference |
| RUNX3 | 8-fold | ME-1 | [7] |
| CSF1R | 2.2-fold | ME-1 | [7] |
| CEBPA | 8-fold | ME-1 | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ-SMMHC and RUNX1.
Chromatin Immunoprecipitation (ChIP)
Workflow Diagram:
Caption: Workflow for Chromatin Immunoprecipitation.
Protocol:
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of RUNX1 target genes (RUNX3, CSF1R, CEBPA) to quantify the amount of immunoprecipitated DNA. Calculate the fold enrichment of RUNX1 occupancy relative to the DMSO control.
Cell Viability and Colony-Forming Unit (CFU) Assays
Workflow Diagram:
Caption: Workflow for Cell Viability and CFU Assays.
Protocol:
-
Cell Viability Assay (Annexin V/7-AAD Staining):
-
Seed primary inv(16) AML patient blasts or ME-1 cells in appropriate culture medium.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).
-
Analyze the stained cells by flow cytometry to determine the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate the treated cells in methylcellulose-based medium (e.g., MethoCult).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as aggregates of >40 cells) under a microscope.
-
Calculate the percentage of CFU inhibition compared to the vehicle-treated control.
Conclusion
References
- 1. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. RUNX1 and inv(16) are frenemies in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Oncoprotein CBFβ-SMMHC: A Deep Dive into its Role as a Therapeutic Target in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core-binding factor beta (CBFβ)-smooth muscle myosin heavy chain (SMMHC) oncoprotein, a key driver in a subset of acute myeloid leukemia (AML). We will delve into the molecular mechanisms of CBFβ-SMMHC, its associated signaling pathways, and its validation as a therapeutic target. This document will further present quantitative data on targeted inhibitors, detailed experimental protocols for studying the oncoprotein, and visual representations of key cellular processes and experimental workflows.
Introduction to CBFβ-SMMHC in AML
The fusion oncoprotein CBFβ-SMMHC arises from an inversion on chromosome 16, inv(16)(p13q22), a cytogenetic abnormality found in approximately 8% of adult AML cases.[1] This genetic aberration fuses the CBFB gene, which encodes the β subunit of the core-binding factor (CBF) transcription factor complex, with the MYH11 gene, encoding the smooth muscle myosin heavy chain.[2] The resulting CBFβ-SMMHC protein plays a crucial role in the initiation and maintenance of leukemia.[2]
The CBFβ-SMMHC Signaling Axis and Therapeutic Rationale
The primary mechanism by which CBFβ-SMMHC drives leukemogenesis is through its dominant-negative effect on RUNX1.[5] The fusion protein binds to RUNX1 with a higher affinity than wild-type CBFβ, effectively titrating RUNX1 away from its normal binding partners and target genes. This leads to a global dysregulation of gene expression.
One of the most critical downstream effectors of the CBFβ-SMMHC-RUNX1 interaction is the MYC proto-oncogene. CBFβ-SMMHC maintains the viability of leukemia cells by neutralizing RUNX1-mediated repression of MYC expression. Pharmacological inhibition of the CBFβ-SMMHC-RUNX1 interaction restores the repressive function of RUNX1 at distal enhancers of the MYC gene, leading to the downregulation of MYC expression and subsequent apoptosis of the leukemia cells. This provides a clear rationale for targeting the CBFβ-SMMHC-RUNX1 interaction as a therapeutic strategy.
Caption: CBFβ-SMMHC signaling pathway and mechanism of inhibition.
Therapeutic Targeting of CBFβ-SMMHC
Several small molecule inhibitors have been developed to disrupt the CBFβ-SMMHC-RUNX1 interaction or target downstream pathways. These inhibitors have shown promise in preclinical models of inv(16) AML.
Direct Inhibitors of the CBFβ-SMMHC-RUNX1 Interaction
-
Ro5-3335: This benzodiazepine compound was identified as an inhibitor of the wild-type CBFβ-RUNX1 interaction.[4] It also demonstrates activity against CBF fusion protein-driven leukemias, including those with CBFβ-SMMHC.[4][10] Ro5-3335 preferentially kills human CBF leukemia cell lines and reduces the leukemia burden in a Cbfb-MYH11 mouse model.[4]
Indirect Targeting Strategies
-
HDAC8 Inhibitors (e.g., 22d): CBFβ-SMMHC has been shown to interact with histone deacetylase 8 (HDAC8), leading to the deacetylation and inactivation of the tumor suppressor p53.[2] The HDAC8 inhibitor 22d selectively induces apoptosis in inv(16)+ AML cells and reduces the engraftment of leukemia-initiating cells in preclinical models.[2]
Quantitative Data on CBFβ-SMMHC Inhibitors
The following tables summarize the available quantitative data for key inhibitors of CBFβ-SMMHC.
Table 1: In Vitro Activity of CBFβ-SMMHC Inhibitors
| Compound | Assay Type | Cell Line / System | IC50 / Ki | Reference |
| AI-10-49 | FRET Assay | CBFβ-SMMHC/RUNX1 binding | 0.26 µM | [11] |
| Cell Viability (MTT) | ME-1 (inv(16)) | 0.6 µM | [11] | |
| Cell Viability (MTT) | Normal Human Bone Marrow | >25 µM | [11] | |
| AI-4-83 | FRET Assay | CBFβ-SMMHC/RUNX1 binding | 350 nM | [7] |
| Ro5-3335 | Cell Viability | CBF Leukemia Cell Lines | 6- to 50-fold more potent than non-CBF lines | [4][10] |
Table 2: Preclinical In Vivo Efficacy of CBFβ-SMMHC Inhibitors
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | Cbfb+/MYH11:Ras+/G12D AML transplant | Not specified | Delayed leukemia progression | [7] |
| Ro5-3335 | Cbfb–MYH11 knockin mouse leukemia transplant | 300 mg/kg/day orally for 30 days | Reduced leukemia burden | [4] |
| HDAC8i 22d | Cbfb56M/+/Mx1-Cre AML transplant | Not specified | Reduced engraftment of AML cells | [2] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study CBFβ-SMMHC.
Co-Immunoprecipitation (Co-IP) to Detect CBFβ-SMMHC and RUNX1 Interaction
This protocol is designed to demonstrate the physical interaction between CBFβ-SMMHC and RUNX1 in leukemia cells.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
ME-1 cells (or other inv(16)+ AML cell line)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-RUNX1 and anti-CBFβ
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture ME-1 cells to the desired density.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (or isotype control) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing with the reciprocal antibody to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for RUNX1 Transcriptional Activity
This assay measures the effect of CBFβ-SMMHC and its inhibitors on the transcriptional activity of RUNX1 on a target gene promoter.
Caption: Luciferase Reporter Assay Workflow.
Materials:
-
HEK293T or other suitable cell line
-
Luciferase reporter plasmid containing a RUNX1-responsive promoter (e.g., CSF1R promoter) driving firefly luciferase expression
-
A control plasmid expressing Renilla luciferase
-
Expression plasmids for RUNX1 and CBFβ-SMMHC (if not endogenously expressed)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for RUNX1 and CBFβ-SMMHC as needed.
-
After 24-48 hours, treat the cells with the CBFβ-SMMHC inhibitor or vehicle control for the desired time.
-
Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy
This protocol is used to determine the binding of RUNX1 to specific genomic regions, such as the MYC enhancers, in the presence or absence of a CBFβ-SMMHC inhibitor.
Caption: Chromatin Immunoprecipitation Workflow.
Materials:
-
ME-1 cells
-
Formaldehyde
-
Glycine
-
ChIP lysis and wash buffers
-
Anti-RUNX1 antibody for ChIP
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target regions (e.g., MYC enhancers)
Procedure:
-
Treat ME-1 cells with a CBFβ-SMMHC inhibitor or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-RUNX1 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
CBFβ-SMMHC is a well-validated therapeutic target in inv(16) AML. The development of small molecules that specifically disrupt the interaction between CBFβ-SMMHC and RUNX1 has provided a promising avenue for targeted therapy. The detailed understanding of the downstream signaling pathways, particularly the role of MYC, has further solidified the rationale for this approach. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biology of CBFβ-SMMHC and to evaluate the efficacy of novel therapeutic agents. Continued research in this area holds the potential to significantly improve outcomes for patients with inv(16) AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. alexslemonade.org [alexslemonade.org]
- 7. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Emerging therapies for inv(16) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AI-10-49 in Mouse Models of Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
Table 1: In Vivo Efficacy of AI-10-49 in AML Mouse Model
| Parameter | Vehicle (DMSO) Control | This compound Treatment | Reference |
| Dosage | N/A | 200 mg/kg/day | [1][2] |
| Administration Route | Intraperitoneal (assumed) | Intraperitoneal (assumed) | |
| Treatment Duration | 10 days | 10 days | [1][2] |
| Mouse Model | Transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells | Transplanted with Cbfb+/MYH11:Ras+/G12D leukemic cells | [1] |
| Median Survival | 33.5 days | 61 days | [2] |
| Statistical Significance (p-value) | N/A | 2.7 x 10-6 (Log-rank test) | [2] |
Signaling Pathway
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
To prepare the final injection solution, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add the PEG300 and vortex thoroughly to ensure complete mixing.
-
Add the Tween-80 and vortex again.
-
Finally, add the sterile saline to reach the final volume and vortex until the solution is clear and homogenous.
-
Prepare the formulation fresh on the day of administration.
Establishment of AML Mouse Model
Materials:
-
Cbfb+/MYH11:Ras+/G12D leukemic cells
-
Recipient mice (e.g., C57BL/6)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal restrainer
Protocol:
-
Culture the Cbfb+/MYH11:Ras+/G12D leukemic cells in appropriate media and conditions.
-
Harvest the cells and perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Centrifuge the cells and resuspend the pellet in sterile PBS to the desired concentration for injection (e.g., 1 x 106 cells per 200 µL).
-
Anesthetize the recipient mice or use an appropriate restraining device.
-
Inject the cell suspension intravenously (IV) via the tail vein. The typical injection volume is 100-200 µL.
-
Monitor the mice regularly for signs of leukemia development.
In Vivo Administration of this compound
Materials:
-
AML mouse models
-
Sterile syringes (1 mL) and needles (e.g., 25-gauge)
-
Animal balance
Protocol:
-
Begin treatment once leukemia is established, for example, 5 days post-transplantation of leukemic cells.
-
Repeat the administration daily for the duration of the study (e.g., 10 days).
Monitoring of Leukemia Progression
A. Survival Analysis:
-
Monitor the mice daily for signs of distress, weight loss, and other clinical signs of leukemia.
-
Record the date of death or euthanasia for each mouse.
-
Plot Kaplan-Meier survival curves to compare the survival rates between the treatment and control groups.
B. Flow Cytometry of Peripheral Blood:
-
Collect a small volume of peripheral blood from the tail vein or submandibular vein at regular intervals.
-
Lyse the red blood cells using a suitable lysis buffer.
-
Stain the remaining cells with fluorescently-labeled antibodies against relevant markers for leukemic cells (e.g., CD45, c-Kit).
-
Analyze the samples using a flow cytometer to quantify the percentage of leukemic cells in the peripheral blood.
C. Bioluminescence Imaging (if using luciferase-expressing cell lines):
-
Inject the mice with a luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Anesthetize the mice and place them in an in vivo imaging system.
-
Acquire bioluminescence images to visualize and quantify the tumor burden.
-
Repeat imaging at regular intervals to monitor the response to treatment.
Experimental Workflow
References
- 1. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with AI-10-49
For Researchers, Scientists, and Drug Development Professionals
Introduction to AI-10-49
Mechanism of Action: Signaling Pathway
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard procedures for the CellTiter-Glo® assay and is suitable for high-throughput screening.[7][10][11]
Materials:
-
Leukemic cell lines (e.g., ME-1 for inv(16) positive) and control cell lines
-
Appropriate cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Determine the optimal cell seeding density to ensure linear correlation between cell number and luminescent signal.
-
Seed cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[11] Include wells with medium only for background measurements.
-
-
Compound Treatment:
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oncotarget.com [oncotarget.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for AI-10-49 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AI-10-49
Quantitative Data from this compound ChIP Assays
| Cell Line | Treatment | Target Gene Promoter | Fold Enrichment of RUNX1 Occupancy (vs. Vehicle) | Reference |
| ME-1 | 1 µM this compound for 6 hours | RUNX3 | 8.0 | [2][6] |
| ME-1 | 1 µM this compound for 6 hours | CSF1R | 2.2 | [2][6] |
| ME-1 | 1 µM this compound for 6 hours | CEBPA | 8.0 | [2][6] |
Experimental Protocols
General ChIP Assay Workflow
The following diagram illustrates the key steps in a typical ChIP assay.
Detailed Protocol for ChIP using this compound
Materials:
-
ME-1 cells (or other suitable inv(16) AML cell line)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine (1.25 M solution)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)[4]
-
Sonication Buffer (e.g., 0.1% SDS-containing buffer)[5]
-
Anti-RUNX1 antibody (ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffers (a series of buffers with increasing stringency)[7]
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (RUNX3, CSF1R, CEBPA) and a negative control region.
Procedure:
-
Cell Culture and Treatment:
-
Culture ME-1 cells to the desired density (e.g., 2-5 x 10^7 cells per ChIP sample).[5]
-
-
Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[4][7]
-
Incubate for 10 minutes at room temperature with gentle shaking.[4]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.[4][7]
-
Incubate for 5 minutes at room temperature.[4]
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS.[4]
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[4] Optimization of sonication conditions is critical and will depend on the cell type and sonicator used.[4]
-
Verify the fragment size by running an aliquot on an agarose gel.
-
Centrifuge the sonicated lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.[7]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-RUNX1 antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 1 hour.[7]
-
-
Washing:
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound chromatin.[7] This typically involves low salt, high salt, and LiCl wash buffers.
-
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
Reverse the formaldehyde crosslinks by incubating the eluate and the input control at 65°C for several hours or overnight. This step is often performed in the presence of high salt.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[9]
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of RUNX1 target genes (RUNX3, CSF1R, CEBPA) and a negative control region (a gene desert or a gene not regulated by RUNX1).
-
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rockland.com [rockland.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AI-10-49 Treatment of Primary inv(16) AML Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Assay | Concentration (µM) | Result | Reference |
| ME-1 (inv(16) AML cell line) | Viability | 0.6 | IC50 | [6][7] |
| Primary inv(16) AML Patient Samples (n=4) | Viability (48h) | 5 | Reduced Viability | [1][4] |
| 10 | ~50% Viability | [6][8] | ||
| Normal Karyotype AML Patient Samples (n=4) | Viability | < 20 | No significant effect | [1][8] |
| Normal Human Bone Marrow Cells | Viability | > 25 | IC50 (Negligible effect) | [6] |
| inv(16) AML Patient Samples | Colony-Forming Units (CFU) | 5 | 40% reduction | [1] |
| 10 | 60% reduction | [1] | ||
| Normal Karyotype and t(8;21) AML Patient Samples | Colony-Forming Units (CFU) | 5, 10 | No significant effect | [1] |
In Vivo Efficacy of this compound in a Mouse Model
| Mouse Model | Treatment | Dosage | Outcome | Reference |
| Cbfb+/MYH11;Ras+/G12D leukemic cell transplant | This compound | 200 mg/kg/day for 10 days | Median survival increased from 33.5 days (vehicle) to 61 days. | [1][6] |
| This compound | 200 mg/kg/day for 7 days | No detectable cumulative toxicity. | [6][8] |
Experimental Protocols
Protocol 1: In Vitro Viability Assay of Primary AML Samples
Materials:
-
Primary AML patient bone marrow or peripheral blood samples (CD34+ purified)
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate cytokines
-
96-well cell culture plates
-
Annexin V and 7-AAD apoptosis detection kit
-
Flow cytometer
Procedure:
-
Thaw and culture primary AML patient cells in appropriate media.
-
Seed 1 x 10^5 cells per well in a 96-well plate.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to determine the percentage of viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.
-
Calculate the percent viability relative to the DMSO control.
Protocol 2: Colony-Forming Unit (CFU) Assay
Materials:
-
Primary AML patient bone marrow or peripheral blood samples
-
DMSO
-
MethoCult™ medium (or equivalent semi-solid medium)
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of primary AML cells.
-
After treatment, wash the cells to remove the compound.
-
Resuspend the cells in MethoCult™ medium at a density of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Plate 1.1 mL of the cell suspension into each 35 mm dish.
-
Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.
-
Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Express the results as the number of CFUs per number of cells plated, relative to the DMSO control.
Protocol 3: Western Blot for MYC Expression
Materials:
-
ME-1 cell line or primary inv(16) AML cells
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Emerging therapies for inv(16) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alexslemonade.org [alexslemonade.org]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Studies with AI-10-49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway
Quantitative Data Summary
| Parameter | Value | Cell Line / Model | Reference |
| In Vitro Potency | |||
| IC50 (Cell Viability) | 0.6 µM | ME-1 (inv(16) AML cell line) | [1][2] |
| IC50 (Cell Viability) | > 25 µM | Normal human bone marrow cells | [2][6] |
| FRET IC50 (CBFβ-SMMHC/RUNX1 Binding) | 0.26 µM | Biochemical Assay | [4][5][7] |
| In Vivo Efficacy | |||
| Median Leukemia Latency (Vehicle) | 33.5 days | Mouse model with Cbfb+/MYH11:Ras+/G12D leukemic cells | [2][7] |
| Median Leukemia Latency (this compound) | 61 days | Mouse model with Cbfb+/MYH11:Ras+/G12D leukemic cells | [7] |
| Pharmacokinetics | |||
| Plasma Half-life (t1/2) | 380 minutes | Mouse | [1][7] |
| Colony Forming Assay | |||
| CFU Reduction (5 µM this compound) | 40% | Primary inv(16) AML cells | [2] |
| CFU Reduction (10 µM this compound) | 60% | Primary inv(16) AML cells | [2] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of inv(16) AML
1. Animal Model:
-
Use immunocompromised mice (e.g., NSG mice).
-
Transplant mice with leukemic cells expressing CBFβ-SMMHC and a cooperating mutation such as NRAS G12D (e.g., from Cbfb+/MYH11:Ras+/G12D knock-in mice).[2][7]
3. Dosing and Administration:
-
Five days post-transplantation of leukemic cells to allow for engraftment, begin treatment.[2][7]
-
Administer the drug once daily for a period of 10 days.[2][7]
-
The route of administration should be determined based on the vehicle and experimental design (e.g., intraperitoneal or oral gavage).
-
The control group should receive an equivalent volume of the vehicle solution.
4. Monitoring and Endpoints:
-
Monitor the health of the mice daily, including body weight, activity, and signs of toxicity.
-
The primary endpoint is overall survival. Monitor mice until they meet pre-defined humane endpoints (e.g., significant weight loss, lethargy, signs of advanced disease).
-
The delay in leukemia progression can be assessed by monitoring leukemic cell burden in peripheral blood or bone marrow at specified time points.
Experimental Workflow Diagram
Concluding Remarks
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Measuring AI-10-49 Efficacy in Leukemia Models
Mechanism of Action
Data Presentation
In Vitro Efficacy of AI-10-49
| Cell Line | Assay Type | Parameter | Value | Reference |
| ME-1 (inv(16) AML) | Viability Assay | IC50 | 0.6 µM | [1][2] |
| ME-1 (inv(16) AML) | Co-immunoprecipitation | RUNX1-CBFβ-SMMHC Dissociation | 90% at 1 µM after 6 hours | [4][5] |
| Primary inv(16) AML Patient Blasts | Viability Assay | Viability Reduction | ~50% at 10 µM | [5] |
| Normal Human Bone Marrow Cells | Viability Assay | IC50 | > 25 µM | [1][5] |
| Normal Karyotype AML Patient Blasts | Viability Assay | Effect | Negligible below 20 µM | [5] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Parameter | Result | Reference |
| Mouse model of inv(16) AML | 200 mg/kg this compound for 10 days | Median Survival | 61 days (vs. 33.5 days for vehicle) | [4][5] |
| Mouse model of inv(16) AML | This compound for 7 days | Toxicity | No detectable cumulative toxicity | [4][5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Leukemia cell lines (e.g., ME-1)
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[6]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells, and wash them twice with cold PBS.[10][11]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.[10][11]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[10][12]
Colony Formation Assay
Materials:
-
Leukemia cells or primary patient samples
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates
Procedure:
-
Mix the treated cells with the methylcellulose medium according to the manufacturer's instructions.
-
Plate the cell/methylcellulose mixture into 6-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until colonies are visible.
-
Count the number of colonies (defined as clusters of >40 cells) in each well.
-
Calculate the colony-forming unit (CFU) capacity relative to the vehicle-treated control.[1]
In Vivo Efficacy Study in a Leukemia Mouse Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Leukemia cells expressing a reporter gene (e.g., luciferase) or primary patient-derived xenograft (PDX) cells
-
Vehicle control
Procedure:
-
Inject the leukemia cells intravenously into the mice.
-
Randomly assign mice to treatment and control groups.
-
Monitor the mice regularly for signs of toxicity and tumor burden (e.g., through bioluminescence imaging).
-
Record the survival of the mice in each group.
-
At the end of the study, or when mice show signs of advanced disease, euthanize them and collect tissues for further analysis (e.g., flow cytometry to determine leukemia cell infiltration).
Visualizations
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
Troubleshooting & Optimization
AI-10-49 Technical Support Center: Solubility Troubleshooting
Frequently Asked Questions (FAQs)
Q3: My experiment is sensitive to DMSO. What are the alternative formulations for in vivo studies?
Q4: How should I prepare the working solution for my in vivo experiment?
Solubility Data
| Solvent/Formulation | Concentration | Molarity | Observations |
| DMSO | 100 mg/mL | 151.40 mM | Ultrasonic treatment and fresh DMSO are recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | 3.78 mM | A clear solution is obtained; saturation is unknown.[1][5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 3.78 mM | A clear solution is obtained; saturation is unknown.[1][5] |
Experimental Protocols
Preparation of a 100 mg/mL Stock Solution in DMSO
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
If precipitation occurs, warm the vial at 37°C for 10 minutes.
-
Further aid dissolution by placing the vial in an ultrasonic bath until the solution is clear.
Preparation of an In Vivo Formulation (Example: 1 mL of 2.5 mg/mL solution)
-
In a sterile tube, add 400 µL of PEG300.
-
To the mixture, add 50 µL of Tween-80 and mix until the solution is clear.
Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | inhibitor/agonist | CAS 1256094-72-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: AI-10-49 Stock Solution Preparation
Frequently Asked Questions (FAQs)
Troubleshooting Guide
-
Solution:
-
If the issue persists, consider preparing a slightly more dilute stock solution.
-
Possible Cause: This could be due to incomplete dissolution or the use of DMSO that contains water.
-
Solution:
-
If cloudiness remains, centrifuge the solution at a low speed and carefully transfer the clear supernatant to a new tube. The concentration of this solution should be verified if precise dosing is critical.
-
Always use a fresh, high-purity, anhydrous grade of DMSO for preparing stock solutions.[2]
Issue 3: The compound precipitates out of solution when the DMSO stock is diluted in an aqueous buffer or cell culture medium.
-
Solution:
-
Perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into your aqueous medium.[2]
-
When adding the DMSO stock to the aqueous solution, do so dropwise while gently vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the compound.
-
Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity to cells.[10][11]
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 660.52 g/mol | [1],[5] |
| Solubility in DMSO | ≥ 16.53 mg/mL to ≥ 34 mg/mL; up to 100 mg/mL in fresh DMSO | [1],[5],[4] |
| FRET IC50 | 0.26 µM (for disrupting CBFβ-SMMHC/RUNX1 interaction) | [1],[6] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [1],[6], |
Experimental Protocol: Preparation of a 10 mM AI-10-49 Stock Solution in DMSO
Materials:
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 660.52 g/mol * (1000 mg / 1 g) = 6.6052 mg
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Following warming, vortex the tube again.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
-
Store the aliquots at -20°C for long-term storage.
Visualizations
References
- 1. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.selleckchem.com [file.selleckchem.com]
Optimizing AI-10-49 Concentration for Cell Culture Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs)
Troubleshooting Guide
-
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium before adding it to the final culture plate. This can help to avoid localized high concentrations that may lead to precipitation.
Issue 2: Inconsistent or No Biological Effect Observed
-
Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or use of an inappropriate cell line.
-
Solution:
-
Concentration Range: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal effective concentration for your specific cell line and assay.
Issue 3: High Background or Off-Target Effects
-
Solution:
-
Positive and Negative Controls: Use a sensitive cell line (e.g., ME-1) as a positive control and a non-sensitive cell line as a negative control to confirm the specificity of the observed effects.
Quantitative Data Summary
| Parameter | Cell Line / System | Value | Reference |
| FRET IC50 | CBFβ-SMMHC/RUNX1 interaction | 0.26 µM | [2][5][8] |
| Growth Inhibition IC50 | ME-1 (inv(16) AML) | 0.6 µM | [2][5] |
| Growth Inhibition IC50 | Normal human bone marrow cells | > 25 µM | [2][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Troubleshooting Logic for Poor Solubility
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | inhibitor/agonist | CAS 1256094-72-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
how to minimize off-target effects of AI-10-49
Frequently Asked Questions (FAQs)
-
Using appropriate controls: Always include vehicle-only (e.g., DMSO) controls in your experiments.
-
Employing orthogonal approaches: Use a structurally unrelated inhibitor targeting the same pathway (if available) or genetic approaches like siRNA/shRNA to validate that the observed phenotype is specific to the inhibition of the intended target.[7]
Troubleshooting Guides
-
Possible Cause: The observed phenotype may not be a direct result of on-target CBFβ-SMMHC inhibition or could be influenced by experimental variability.
-
Troubleshooting Steps:
Issue 2: High levels of cytotoxicity observed in control (non-inv(16)) cell lines.
-
Troubleshooting Steps:
-
Consider Cell Line Specific Sensitivities: Some cell lines may have unique, uncharacterized sensitivities. If the issue persists, consider using a different non-inv(16) control cell line.
Data Summary
| Assay Type | Target/Cell Line | IC50 | Reference |
| FRET-based PPI Assay | CBFβ-SMMHC-RUNX1 | 0.26 µM | [2][4] |
| Cell Viability Assay | ME-1 (inv(16) AML) | 0.6 µM | [1] |
| Cell Viability Assay | Normal Human Bone Marrow Cells | >25 µM | [6] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of the CBFβ-SMMHC-RUNX1 Interaction
Methodology:
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either CBFβ or RUNX1 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against CBFβ, RUNX1, and SMMHC to detect the co-immunoprecipitated proteins.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess Restoration of RUNX1 Transcriptional Activity
Methodology:
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against RUNX1 or a control IgG overnight.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA).
Visualizations
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
troubleshooting inconsistent results with AI-10-49
Frequently Asked Questions (FAQs)
Troubleshooting Inconsistent Results
Issue 1: High variability in IC50 values in cell viability assays.
Possible Cause 1: Compound Precipitation
Possible Cause 2: Inconsistent Cell Seeding
-
Recommendation: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. Use calibrated pipettes and pre-wet the tips.
Possible Cause 3: Cell Health and Passage Number
-
Recommendation: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments, as cellular characteristics can change over time. Regularly check for mycoplasma contamination.
Issue 2: No significant decrease in the viability of inv(16)-positive cells.
Possible Cause 1: Inactive Compound
Possible Cause 2: Suboptimal Assay Conditions
Possible Cause 3: Cell Line Integrity
-
Recommendation: Verify the identity of your cell line and confirm the presence of the inv(16) translocation.
Issue 3: Unexpected results in downstream analysis (e.g., Western Blot, ChIP-qPCR).
Possible Cause 1: Insufficient Target Engagement
Possible Cause 2: Technical Issues with the Assay
-
Western Blot: If you do not observe expected changes in protein levels, ensure your lysis buffer contains protease and phosphatase inhibitors. Check your antibody's specificity and optimize its concentration. Run positive and negative controls.
-
ChIP-qPCR: Low DNA yield can be due to insufficient cross-linking, inefficient cell lysis, or improper chromatin shearing. Ensure you are using a ChIP-validated antibody for your protein of interest. High background could result from too much antibody or insufficient washing.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| FRET IC50 | CBFβ-SMMHC/RUNX1 binding | 0.26 µM | [3][4][6] |
| Cell Viability IC50 | ME-1 (inv(16) AML) | 0.6 µM | [1][2] |
| Cell Viability IC50 | Normal human bone marrow cells | > 25 µM | [2][3] |
| Plasma Half-life | Mouse | 380 minutes | [1][2] |
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.
Chromatin Immunoprecipitation (ChIP) (General Protocol)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells and nuclei to release the chromatin.
-
Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody specific to the protein of interest (e.g., RUNX1). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high-salt solution.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters to quantify protein occupancy.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
stability of AI-10-49 in different experimental conditions
Frequently Asked Questions (FAQs)
A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. For a more quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks and to quantify the purity of the compound over time.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of AI-10-49 in working solution. 2. Precipitation of this compound in aqueous media. 3. Adsorption to plasticware. | 1. Prepare fresh working dilutions of this compound for each experiment from a properly stored, single-use aliquot of DMSO stock.2. Visually inspect the cell culture media after adding this compound for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or including a solubilizing agent if compatible with your experimental system.3. Use low-adhesion plasticware or pre-coat plasticware with a blocking agent if adsorption is suspected. |
| Variability in results between experiments. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Inconsistent final DMSO concentration. | 1. Ensure that stock solutions are aliquoted after the initial preparation to avoid multiple freeze-thaw cycles.[3]2. Maintain a consistent final concentration of DMSO in all experimental wells, including vehicle controls, as DMSO can have biological effects. |
| Complete loss of activity. | 1. Improper storage of stock solution. 2. Contamination of stock solution. | 1. Verify that stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and for no longer than the recommended duration.[3]2. Use sterile techniques when preparing and handling stock and working solutions to prevent microbial contamination, which can degrade the compound. |
Data on this compound Stability and Handling
| Parameter | Condition | Recommendation/Data | Reference |
| Solid Form Storage | Dry, dark | Store at -20°C for up to 3 years. | [3] |
| Stock Solution Storage (in DMSO) | -20°C | Stable for up to 1 year. | [3] |
| -80°C | Stable for up to 2 years. | [3] | |
| Solubility | DMSO | ≥ 100 mg/mL (with sonication) | [3] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Soluble at ≥ 2.5 mg/mL | [3] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | Soluble at ≥ 2.5 mg/mL | [3] |
| Pharmacokinetics | In mouse plasma | Half-life (t½) = 380 minutes | [7][8] |
Experimental Protocols
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the vial to 37°C for 10 minutes and vortex. If necessary, use an ultrasonic bath for a short period.[1][2]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
Protocol for Preparation of In Vivo Formulation (Saline-based)
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
addressing potential resistance mechanisms to AI-10-49
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Possible Cause 1: Suboptimal Compound Handling and Storage.
-
Troubleshooting Steps:
-
Confirm the final concentration of the compound in your assay.
Possible Cause 2: Altered Drug Target.
-
Experimental Workflow to Investigate:
-
Sequence the CBFB-MYH11 fusion gene in resistant cells to identify any potential mutations.
-
Possible Cause 3: Activation of Bypass Signaling Pathways.
-
Hypothesis: Upregulation of parallel pro-survival signaling pathways can compensate for the inhibition of the CBFβ-SMMHC-RUNX1 axis. Common resistance pathways in AML include the RAS/MAPK and PI3K/AKT pathways.[8]
-
Experimental Workflow to Investigate:
Possible Cause 1: Ineffective Disruption of the CBFβ-SMMHC/RUNX1 Interaction.
-
Troubleshooting Steps:
Possible Cause 2: Epigenetic Modifications Preventing RUNX1 Binding to DNA.
-
Hypothesis: Changes in the chromatin landscape, such as altered DNA methylation or histone modifications at RUNX1 binding sites, could prevent the re-activation of target genes even if RUNX1 is released from CBFβ-SMMHC.
-
Experimental Workflow to Investigate:
-
Assess the epigenetic landscape of RUNX1 target gene promoters using techniques like bisulfite sequencing for DNA methylation or ChIP-seq for relevant histone marks (e.g., H3K27ac for active enhancers).
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (FRET Assay) | In vitro | 0.26 µM | [6][7] |
| IC50 (Cell Viability) | ME-1 (inv(16) AML) | 0.6 µM | [3][6] |
| IC50 (Cell Viability) | Normal Human Bone Marrow | > 25 µM | [6] |
| In Vivo Dosage | Mouse model of inv(16) AML | 200 mg/kg | [2] |
| In Vivo Efficacy | Mouse model of inv(16) AML | Median survival extended from 33.5 to 61 days | [2] |
Key Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess CBFβ-SMMHC/RUNX1 Interaction
-
Methodology:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against CBFβ-SMMHC or RUNX1 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
2. Chromatin Immunoprecipitation (ChIP) for RUNX1 Occupancy
-
Methodology:
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Incubate the sheared chromatin with an antibody specific for RUNX1.
-
Immunoprecipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the DNA.
-
Quantify the amount of specific DNA sequences (e.g., promoters of known RUNX1 target genes like CSF1R or CEBPA) using quantitative PCR (qPCR) or perform next-generation sequencing (ChIP-seq) for genome-wide analysis.[2]
Visualizations
References
- 1. ChIP-seq Data Processing Workflow | by Sylvia Burris | Medium [sylviaf-ssanyu.medium.com]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]
best practices for long-term storage of AI-10-49
Technical Support Center: AI-10-49
Frequently Asked Questions (FAQs) for Long-Term Storage
Troubleshooting Guide
A decrease in activity is often due to compound degradation. This can be caused by:
-
Improper Storage Temperature: Storing at a temperature higher than recommended can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid this.
-
Exposure to Light: If not stored in a light-protected vial, photodegradation can occur.
-
Solvent Instability: The compound may not be stable in the chosen solvent over time.
To troubleshoot, we recommend performing a purity analysis (e.g., HPLC) on your stored solution and comparing it to a freshly prepared sample.
Precipitation can occur if the compound's solubility limit is exceeded at the storage temperature. To resolve this:
-
Gently warm the solution to 37°C for 10-15 minutes.
-
Vortex or sonicate the vial to aid in redissolving the precipitate.
-
Visually inspect the solution to ensure all precipitate has dissolved before use.
If precipitation persists, the solution may be supersaturated, and preparing a new, lower-concentration stock solution is recommended.
Contamination can be bacterial, fungal, or chemical.
-
Microbial Contamination: Visually inspect for turbidity or cloudiness in solutions. This can be confirmed by plating a small sample on a growth medium.
Always use sterile techniques when preparing and handling solutions to prevent microbial contamination.
Data Presentation: Recommended Long-Term Storage Conditions
| Form of this compound | Temperature | Light Protection | Container Type | Notes |
| Solid (Powder) | -20°C | Required (Amber Vial) | Glass Vial with PTFE Liner | Allow to equilibrate to room temperature before opening to prevent condensation. |
| Stock Solution (in DMSO) | -80°C | Required (Amber Vial) | Polypropylene or Glass Vial | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solution (in Aqueous Buffer) | -80°C | Recommended | Polypropylene Tubes | Prepare fresh for each experiment if possible. Avoid storing for more than 24 hours. |
Experimental Protocols
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation:
-
Stored Sample: If solid, accurately weigh and dissolve in the mobile phase to a final concentration of 1 mg/mL. If a solution, dilute with the mobile phase to the same concentration.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the stored sample.
-
The presence of new peaks in the stored sample's chromatogram indicates degradation.
Mandatory Visualizations
Validation & Comparative
AI-10-49 Demonstrates High Selectivity for Oncogenic CBFβ-SMMHC Over Wild-Type CBFβ
For Immediate Release
Quantitative Comparison of AI-10-49 Activity
| Metric | Target/Cell Line | Value | Significance |
| IC50 | CBFβ-SMMHC/RUNX1 Interaction (FRET Assay) | 0.26 µM | High potency in disrupting the oncogenic complex.[4][5] |
| IC50 | ME-1 Cells (inv(16) AML) | 0.6 µM | Potent inhibition of proliferation in leukemia cells expressing the target fusion protein.[6][7] |
| IC50 | Normal Human Bone Marrow Cells | > 25 µM | Minimal effect on healthy hematopoietic cells, indicating a wide therapeutic window.[2][7] |
| Dissociation | RUNX1 from CBFβ-SMMHC (in ME-1 cells) | ~90% | Highly effective at disrupting the oncogenic protein-protein interaction in a cellular context.[5][7] |
| Dissociation | RUNX1 from wild-type CBFβ (in ME-1 cells) | ~15% | Significantly less activity against the wild-type protein complex, demonstrating high selectivity.[7] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
-
Protocol Outline:
-
Purified, fluorescently-labeled CBFβ-SMMHC and RUNX1 proteins are combined in a suitable buffer.
-
The mixture is incubated to allow for inhibitor binding and complex disruption.
-
The FRET signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP)
This cell-based assay was used to assess the specific disruption of the endogenous RUNX1/CBFβ-SMMHC interaction in leukemia cells.
-
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners from a cell lysate.
-
Protocol Outline:
-
The cells are lysed to release cellular proteins.
-
An antibody specific to CBFβ-SMMHC is added to the lysate to capture the fusion protein and any bound proteins.
-
The antibody-protein complexes are precipitated using protein A/G beads.
-
The precipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both CBFβ-SMMHC and RUNX1 to determine the amount of co-precipitated RUNX1.
Cell Viability Assays
-
Principle: Cell viability assays measure the proportion of live, healthy cells in a population after treatment with a compound.
-
Protocol Outline:
-
Cells (e.g., ME-1, Kasumi-1, normal human hematopoietic cells) are seeded in multi-well plates.
-
A viability reagent (e.g., MTT, CellTiter-Glo) is added to the wells.
-
The signal, which correlates with the number of viable cells, is measured.
-
The IC50 value is determined by plotting cell viability against the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
References
- 1. oncotarget.com [oncotarget.com]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis and Targeted Inhibition of CBFβ-SMMHC Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AI-10-49 and its Progenitor, AI-4-57, in Acute Myeloid Leukemia Models
A detailed guide for researchers and drug development professionals on the evolution and efficacy of a targeted therapy for inv(16) AML.
Executive Summary
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Cell Line | Cellular IC50 | Selectivity |
| AI-4-57 | CBFβ-SMMHC/RUNX1 Interaction | FRET | 22 µM[2][3] | - | - | Binds to the CBFβ portion of CBFβ-SMMHC[2][3] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 Interaction | FRET | 0.26 µM[3][6][7] | ME-1 (inv(16)) | 0.6 µM[4][6] | High selectivity for CBFβ-SMMHC over CBFβ-RUNX1[1][8] |
| This compound | Normal Human Bone Marrow | Viability | >25 µM[3][6] | - | - | Negligible activity in normal cells[4][6] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Species | Value |
| AI-4-57 | Half-life (t½) | Mouse (plasma) | 37 minutes[1] |
| This compound | Half-life (t½) | Mouse (plasma) | 380 minutes[3][4][6] |
Table 3: In Vivo Efficacy in AML Mouse Model
| Treatment Group | Dosing | Median Survival | p-value |
| Vehicle (DMSO) | - | 33.5 days[6] | - |
| This compound | 200 mg/kg/day | 61 days[6] | P=2.7x10-6[6] |
Mechanism of Action and Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay was employed to quantify the inhibitory activity of the compounds on the CBFβ-SMMHC/RUNX1 interaction.
-
Principle: FRET measures the energy transfer between two light-sensitive molecules. In this context, CBFβ-SMMHC and the RUNX1 Runt domain are labeled with a donor and an acceptor fluorophore, respectively. Interaction brings them into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Purified, fluorescently labeled CBFβ-SMMHC and RUNX1 Runt domain are mixed in an appropriate buffer in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Co-Immunoprecipitation (Co-IP)
Co-IP was used to assess the disruption of the endogenous CBFβ-SMMHC/RUNX1 complex in AML cells.
-
Principle: This technique is used to study protein-protein interactions in their native cellular environment. An antibody against a target protein is used to pull down the protein and any interacting partners from a cell lysate.
-
Protocol:
-
Cells are lysed to extract total protein.
-
An antibody specific to RUNX1 is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against CBFβ to detect the co-precipitated CBFβ-SMMHC.[1]
Cell Viability and Colony-Forming Unit (CFU) Assays
These assays determine the effect of the compounds on the survival and proliferative capacity of AML cells.
-
Cell Viability Assay:
-
AML cells (e.g., primary inv(16) AML patient blasts) are seeded in multi-well plates.[1]
-
Cells are treated with a dose range of the test compound for a specified period (e.g., 48 hours).[1]
-
Cell viability is assessed using a colorimetric assay (e.g., WST-1) or by flow cytometry using viability dyes (e.g., Annexin V and 7-AAD).[1]
-
-
CFU Assay:
-
AML cells are treated with the test compound.
-
The treated cells are plated in a semi-solid methylcellulose-based medium that supports the growth of hematopoietic colonies.[1]
-
Plates are incubated for 10-14 days to allow for colony formation.[9]
-
Colonies are counted and characterized morphologically under a microscope.[1]
-
In Vivo Efficacy in a Mouse Model of AML
-
Model: A common model involves transplanting leukemic cells expressing both CBFβ-SMMHC and a cooperating oncogene like NrasG12D into recipient mice.[1][10]
-
Protocol:
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of AI-10-49 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Quantitative Comparison of Therapeutic Agents
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target | Cell Line | IC50 (µM) | Selectivity Note |
| AI-10-49 | CBFβ-SMMHC | ME-1 (inv(16)) | 0.6[6] | Negligible activity in normal human bone marrow cells (IC50 > 25 µM)[4] |
| Ro5-3335 | RUNX1-CBFβ Interaction | ME-1 (inv(16)) | 1.1[7] | Also inhibits wild-type RUNX1-CBFβ interaction[3] |
| JQ1 | BET Bromodomains (BRD4) | MOLM13 (AML) | ~0.1-0.5[8] | Broad activity in various AML subtypes, not specific to inv(16) |
| Cytarabine | DNA Synthesis | Various AML | Varies (cell line dependent) | Non-selective cytotoxicity |
| Daunorubicin | DNA Intercalation | Various AML | Varies (cell line dependent) | Non-selective cytotoxicity |
Table 2: In Vivo Efficacy in Mouse Models of inv(16) AML
| Treatment | Mouse Model | Dosing Regimen | Key Outcome |
| This compound | Transplanted Cbfb+/MYH11:Ras+/G12D leukemic cells | 200 mg/kg/day for 10 days | Significantly prolonged survival (median latency of 61 days vs. 33.5 days for vehicle)[4] |
| Ro5-3335 | Cbfb-MYH11 knock-in mice | 300 mg/kg/day (in feed) for 30 days | Reduced leukemia burden[7][9] |
| This compound + JQ1 | Transplanted Nras/CM leukemic cells | This compound: 200 mg/kg/day; JQ1: 50 mg/kg/day | Synergistic effect, significantly delayed leukemia latency (median 55 days vs. 39 for this compound alone, 32 for JQ1 alone, and 25 for vehicle)[5] |
| Cytarabine | Cbfb-MYH11 leukemia transplant model | 100 mg/kg/day i.p. for 5 days | Increased life expectancy, synergistic with Ro5-3335[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on AML cell lines.
Protocol:
-
Cell Culture: Human AML cell lines (e.g., ME-1 for inv(16), Kasumi-1 for t(8;21), and normal bone marrow cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Colony-Forming Unit (CFU) Assay
Objective: To assess the effect of a compound on the self-renewal capacity of leukemic progenitor cells.
Protocol:
-
Cell Preparation: Isolate mononuclear cells from patient bone marrow or peripheral blood, or use AML cell lines.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound for 24 hours.
-
Plating in Methylcellulose: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) at a density of 1 x 10^4 to 5 x 10^4 cells per dish.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Colony Counting: Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Data Analysis: Express the results as the number of CFUs per number of cells plated and compare to the vehicle-treated control.[12]
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy and toxicity of a therapeutic agent in a patient-derived or cell line-derived xenograft model of AML.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[13][14][15]
-
Cell Implantation: Intravenously inject 1 x 10^6 to 5 x 10^6 human AML cells (e.g., ME-1 or primary patient cells) into the tail vein of each mouse. For inv(16) models, specialized humanized cytokine knock-in mice may be required for efficient engraftment.[16][17]
-
Monitoring: Monitor mice for signs of toxicity (e.g., weight loss, behavioral changes) and leukemia progression (e.g., hind limb paralysis, splenomegaly).
-
Efficacy Endpoints:
-
Survival: Monitor survival and plot Kaplan-Meier survival curves.
-
Leukemia Burden: At the end of the study, harvest bone marrow, spleen, and peripheral blood to quantify the percentage of human leukemic cells (hCD45+) by flow cytometry.
-
-
Toxicity Assessment: Perform complete blood counts and histological analysis of major organs to assess for any treatment-related toxicity.
Mandatory Visualizations
Signaling Pathway of this compound in inv(16) AML
Experimental Workflow for Preclinical Validation
Conclusion
References
- 1. Synergistic effect of JQ1 and rapamycin for treatment of human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging therapies for inv(16) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. championsoncology.com [championsoncology.com]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inv(16) and NPM1mut AMLs engraft human cytokine knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of AI-10-49 and Other RUNX1 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to RUNX1 and Its Role in Disease
Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a critical regulator of hematopoiesis, the process of blood cell formation.[1][2][3] It functions as part of a heterodimeric complex with Core-Binding Factor β (CBFβ), which enhances its DNA binding and stability.[4] Dysregulation of RUNX1 activity, often due to chromosomal translocations that create fusion proteins like RUNX1-ETO and CBFβ-SMMHC, is a hallmark of various leukemias.[2][5] These fusion proteins can interfere with normal RUNX1 function, leading to a blockage in hematopoietic differentiation and the development of cancer.[5] Consequently, inhibiting the aberrant interactions of these RUNX1 fusion proteins has emerged as a key therapeutic strategy.
Comparative Data of RUNX1 Interaction Inhibitors
| Inhibitor | Target Interaction | FRET IC50 (Binding) | Cell Viability IC50 | Cell Line(s) | Notes |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 µM | 0.6 µM | ME-1 (inv(16)) | Allosteric inhibitor that binds to CBFβ-SMMHC, showing high selectivity for inv(16) positive cells.[7] Delays leukemia progression in mice.[8] |
| Ro5-3335 | RUNX1/CBFβ | Not explicitly stated in FRET assay | 1.1 µM | ME-1 | Also shows activity against Kasumi-1 (RUNX1-ETO) and REH (ETV6-RUNX1) cells, suggesting broader but less specific activity.[9][10] |
| 21.7 µM | Kasumi-1 | ||||
| 17.3 µM | REH | ||||
| AI-10-104 | RUNX1/CBFβ | 1.25 µM | 1-10 µM (for ATL cell lines) | T-ALL cell lines, ATL cell lines | Demonstrates efficacy in T-cell acute lymphoblastic leukemia (T-ALL) and adult T-cell leukemia/lymphoma (ATL).[7][11][12] |
| AI-14-91 | RUNX1/CBFβ | Not explicitly stated | Potent inhibitor of ovarian cancer cell proliferation | Ovarian cancer cell lines | Induces a mesenchymal-to-epithelial transition-like phenotype in breast cancer cells.[13][14] |
| RUNX1/ETO Tetramerization Inhibitor-1 | RUNX1-ETO Tetramerization | EC50 = 0.25 µM (in a specific assay) | Inhibits proliferation of RUNX1-ETO-dependent SKNO-1 cells | SKNO-1 | Targets the NHR2 domain of the RUNX1-ETO fusion protein, preventing its oncogenic oligomerization. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence Resonance Energy Transfer (FRET) Assay for RUNX1-CBFβ Interaction
This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between RUNX1 and CBFβ (or its fusion variants).
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two proteins of interest, tagged with the donor and acceptor fluorophores respectively, are in close proximity (i.e., interacting), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express the RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ (or CBFβ-SMMHC) fused to an acceptor fluorophore (e.g., Venus) in a suitable expression system (e.g., E. coli).
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of the purified donor- and acceptor-tagged proteins to each well containing assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence intensity at two wavelengths: the emission wavelength of the donor and the emission wavelength of the acceptor, using a microplate reader equipped for FRET.
-
-
Data Analysis:
-
Calculate the ratio of acceptor emission to donor emission for each well.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.[6]
-
Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction in Cells
This technique is used to verify the disruption of the RUNX1-CBFβ interaction by an inhibitor within a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., RUNX1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBFβ) is interacting with the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of prey protein co-immunoprecipitated with the bait.[15][16]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., ME-1 cells) to an appropriate density.
-
Treat the cells with the inhibitor at the desired concentration and for a specific duration. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-RUNX1 antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the prey protein (e.g., anti-CBFβ antibody) and a suitable secondary antibody.
-
Detect the signal using a chemiluminescence detection system. The amount of co-immunoprecipitated prey protein will be reduced in the inhibitor-treated sample compared to the control.[17]
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Detailed Protocol (MTT Assay):
-
Cell Seeding:
-
Seed the leukemia cell lines in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of the inhibitor to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
-
Signaling Pathways and Experimental Workflows
RUNX1 Signaling Pathway
The following diagram illustrates a simplified overview of the RUNX1 signaling pathway, highlighting its role in normal hematopoiesis and its dysregulation in leukemia.
Caption: RUNX1 signaling in normal and leukemic states.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of RUNX1 interaction inhibitors.
References
- 1. Isoform-Specific Roles and Therapeutic Targeting of RUNX1 in Hematopoiesis and Leukemogenesis [mdpi.com]
- 2. RUNX1 and RUNX1-ETO: roles in hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Cell Cycle and Developmental Control of Hematopoiesis by Runx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RUNX1-dependent mechanisms in biological control and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1502 - Identification of compounds inhibiting the binding between the RUNX1 Runt domain and CBFb via a time resolved fluorescence resonance energy transfer (TR-FRET) assay. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RUNX1 and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
assessing the specificity of AI-10-49 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Tale of Two Inhibitors
Ro5-3335: A General CBF Inhibitor
Comparative Efficacy and Specificity
| Cell Line | Cancer Type | Genetic Feature | AI-10-49 IC50 (µM) | Ro5-3335 IC50 (µM) |
| ME-1 | Acute Myeloid Leukemia (AML) | inv(16) | 0.6[8][9] | 1.1[6][7] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | t(8;21) | Not highly sensitive | 21.7[7] |
| REH | Acute Lymphoblastic Leukemia (ALL) | t(12;21) | Not highly sensitive | 17.3[7] |
| Normal Human Bone Marrow Cells | Non-cancerous | N/A | > 25[8][9] | Not reported |
Key Observations:
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of compounds in different cell lines.
Materials:
-
Cancer cell lines (e.g., ME-1, Kasumi-1, REH, normal human bone marrow cells)
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10][11][12][13]
-
Co-Immunoprecipitation (Co-IP) Assay
Materials:
-
ME-1 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-RUNX1, anti-CBFβ, and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluates with neutralization buffer.
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-CBFβ antibody to detect the co-immunoprecipitated CBFβ-SMMHC.
-
Probe a separate blot with an anti-RUNX1 antibody to confirm the immunoprecipitation of RUNX1.
-
Develop the blots using a chemiluminescence detection system.
-
Expected Outcome:
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchhub.com [researchhub.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Precision of AI-10-49: A Genetic Approach to Validating its Mechanism of Action in inv(16) AML
A Comparative Guide for Researchers and Drug Development Professionals
Restoring Normal Gene Expression: The Core Mechanism of AI-10-49
Comparative Data: this compound vs. Alternative Approaches
| Experimental Approach | Metric | This compound Treatment | Control/Alternative | Reference |
| Cell Viability Assay | IC50 in ME-1 (inv(16)) cells | 0.6 μM | >25 μM in normal human bone marrow cells | [1][4] |
| Protein-Protein Interaction | Dissociation of RUNX1 from CBFβ-SMMHC | ~90% | 15% dissociation from wild-type CBFβ-RUNX1 | [4][5] |
| Gene Expression (ChIP) | RUNX1 occupancy at target gene promoters (e.g., RUNX3, CSF1R) | 2.2 to 8-fold increase | No significant change in inv(16)-negative cells | [4][5][6] |
| Gene Expression (RNA-seq) | Deregulation of MYC signature | Significant downregulation | - | [1] |
| Genetic Perturbation | Apoptosis in MYC shRNA knockdown inv(16) AML cells | - | Induced apoptosis, phenocopying this compound effect | [1] |
| In Vivo Efficacy | Median survival in mouse model of inv(16) AML | 61 days | 33.5 days (vehicle control) | [4][5] |
Key Experimental Protocols for Mechanism Validation
CRISPR-Cas9 Mediated Knockout of CBFB-MYH11 to Validate On-Target Specificity
Methodology:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a unique sequence within the CBFB-MYH11 fusion gene present in inv(16) AML cell lines (e.g., ME-1). Clone the gRNAs into a Cas9-expressing lentiviral vector.
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce ME-1 cells. Select for successfully transduced cells using an appropriate marker (e.g., puromycin).
-
Validation of Knockout: Confirm the disruption of the CBFB-MYH11 gene at the genomic level via sequencing and confirm the absence of the CBFβ-SMMHC protein by Western blot.
-
Data Analysis: Compare the dose-response curves and IC50 values between the two cell lines. A significant rightward shift in the dose-response curve for the knockout cells indicates on-target specificity.
MYC Overexpression to Validate Downstream Pathway Effects
Methodology:
-
Construct Generation: Clone the full-length human MYC cDNA into a lentiviral expression vector.
-
Cell Line Generation: Transduce inv(16) AML cells (e.g., ME-1) with the MYC overexpression vector or an empty vector control. Select and expand stable cell lines.
-
Confirmation of Overexpression: Verify MYC overexpression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
Visualizing the Molecular and Experimental Landscape
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
Unraveling the Pharmacokinetic Landscape of AI-10-49 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacokinetic Profiles
| Compound | Half-life (t½) | Key Features |
| AI-10-49 | 380 minutes (in mouse plasma)[1][2][3][4] | Developed with a seven-atom polyethylene glycol-based linker and a trifluoromethoxy substitution for improved in vivo pharmacokinetics, selectivity, and potency.[1] |
| AI-4-57 | 37 minutes (in mouse plasma) | The lead compound from which this compound was derived.[1] Its short half-life necessitated chemical modifications for better therapeutic potential. |
| AI-14-91 | 203 minutes (in mice, oral gavage) | An analog of this compound. |
| AI-10-47 | Data not available | A monovalent analog synthesized with a trifluoromethoxy substitution to reduce metabolic liability compared to AI-4-57, justifying the subsequent development of the bivalent this compound.[4] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Male or female mice (e.g., CD-1, C57BL/6, or BALB/c strains), typically 6-8 weeks old, are used. Animals are acclimated for at least one week before the experiment.
2. Compound Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) and administered as a single bolus injection into the tail vein. This route allows for the determination of parameters like clearance and volume of distribution.
-
Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage. This route is used to assess oral bioavailability.
3. Blood Sampling:
-
Serial blood samples (typically 20-30 µL) are collected from each mouse at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Blood is collected via techniques such as retro-orbital bleeding, submandibular bleeding, or from the tail vein.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 4°C for 10 minutes at 2000 x g) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method:
-
The concentration of the compound and its potential metabolites in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin).
-
Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizing the Experimental Workflow and Signaling Pathway
References
AI-10-49: A Targeted Approach for Inversion(16) Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Comparison of Therapeutic Agents for inv(16) AML
Table 1: In Vitro Efficacy of Targeted Therapies in inv(16) AML Cell Lines
| Therapeutic Agent | Target | Cell Line | IC50 | Citation(s) |
| AI-10-49 | CBFβ-SMMHC-RUNX1 Interaction | ME-1 (inv(16)) | 0.6 µM | [3] |
| HDAC8 Inhibitor (PCI-34051) | HDAC8 | 32D-CM (murine inv(16)) | 4.25 µM | [4] |
| Ro5-3335 | RUNX1-CBFβ Interaction | ME-1 (inv(16)) | 1.1 µM | [5] |
| Venetoclax (BCL-2 Inhibitor) | BCL-2 | Not specified for inv(16) | Not specified for inv(16) | |
| FLT3 Inhibitors (e.g., Gilteritinib) | FLT3 | Not specified for inv(16) | Not specified for inv(16) |
| Treatment Group | Median Leukemia Latency | p-value | Citation(s) |
| This compound | 61 days | p = 2.7 x 10-6 | [6] |
| Vehicle (DMSO) | 33.5 days | [6] |
Table 3: Clinical Outcomes of Standard Therapies in inv(16) AML
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Overall Survival (OS) | Citation(s) |
| Standard Chemotherapy (Cytarabine + Daunorubicin) | Newly diagnosed AML (including inv(16)) | 60-80% | 5-year OS: ~40-50% | [7][8] |
| Standard Chemotherapy + Gemtuzumab Ozogamicin | Newly diagnosed CBF-AML (including inv(16)) | 89% (comparable to chemo alone) | 2-year OS: 90% (vs. 80% for chemo alone) | [9] |
| Venetoclax + Hypomethylating Agents | Newly diagnosed inv(16) AML (unfit for intensive chemo) | 100% CR/CRi (in a small study) | 2-year OS: 100% (in a small study) | [10][11] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by different therapies is crucial for rational drug development and combination strategies.
This compound: Restoring RUNX1 Function
Standard Chemotherapy: DNA Damage
Standard chemotherapy for AML, typically a combination of cytarabine and an anthracycline like daunorubicin, relies on inducing widespread DNA damage to trigger apoptosis in rapidly dividing cancer cells.[1][7] Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, halting DNA replication.[1] Daunorubicin intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which further damage DNA.[1] This non-specific mechanism of action is effective but also leads to significant toxicity in healthy, proliferating cells.
Caption: Mechanism of action of standard chemotherapy in AML.
Other Targeted Therapies
Several other targeted therapies are being investigated for inv(16) AML, each with a distinct mechanism of action.
-
HDAC Inhibitors: The CBFβ-SMMHC fusion protein can recruit histone deacetylases (HDACs), such as HDAC8, to repress the activity of tumor suppressor genes like p53.[4][15] HDAC inhibitors can restore p53 function and induce apoptosis in inv(16) AML cells.[4][15]
Caption: Mechanism of action of HDAC inhibitors in inv(16) AML.
-
FLT3 Inhibitors: Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are found in a subset of inv(16) AML patients and are associated with a poorer prognosis.[16] FLT3 inhibitors block the constitutive activation of downstream signaling pathways, such as STAT5, MAPK, and PI3K/AKT, thereby inhibiting proliferation and promoting apoptosis.[2][6]
Caption: Mechanism of action of FLT3 inhibitors in AML.
-
BCL-2 Inhibitors: The anti-apoptotic protein BCL-2 is often overexpressed in AML, contributing to cell survival and chemotherapy resistance.[14] BCL-2 inhibitors, such as venetoclax, bind to BCL-2, releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[12][14]
Caption: Mechanism of action of BCL-2 inhibitors in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC and RUNX1 Interaction
Workflow:
Caption: Workflow for Co-Immunoprecipitation.
Detailed Steps:
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to release cellular proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for RUNX1. This antibody-protein complex is then captured using protein A/G-coated beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effect of therapeutic agents on AML cells.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: AML cells (e.g., ME-1) are seeded into 96-well plates at a predetermined density.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][17]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
In Vivo Mouse Xenograft Model of inv(16) AML
This model is used to evaluate the anti-leukemic efficacy of therapeutic agents in a living organism.
Workflow:
Caption: Workflow for in vivo Mouse Xenograft Model.
Detailed Steps:
-
Cell Transplantation: Immunocompromised mice (e.g., NOD/SCID) are intravenously injected with human inv(16) AML cells (e.g., ME-1 or primary patient samples).[18]
-
Leukemia Engraftment: The mice are monitored for signs of leukemia development, which can be assessed by analyzing peripheral blood for the presence of human leukemic cells.
-
Monitoring and Endpoint: The mice are monitored daily for signs of toxicity and disease progression. The primary endpoint is typically overall survival, which is plotted as a Kaplan-Meier curve to compare the treatment and control groups.
Conclusion
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Venetoclax in Acute Myeloid Leukemia [ouci.dntb.gov.ua]
- 9. Paper: Outcomes of Therapy with Venetoclax Combined with Hypomethylating Agents in Favorable-Risk Acute Myeloid Leukemia (AML) [ash.confex.com]
- 10. Efficacy of venetoclax combined with hypomethylating agents in young, and unfit patients with newly diagnosed core binding factor acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BCL-2 inhibition in AML: an unexpected bonus? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. Trial eligibility, treatment patterns, and outcome for venetoclax-based therapy in AML: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for AI-10-49: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Proper disposal begins with correct identification, segregation, and the use of appropriate personal protective equipment (PPE).
Waste Identification and Segregation:
Personal Protective Equipment (PPE): When handling AI-10-49 waste, personnel should wear:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₃₀H₂₂F₆N₆O₅ |
| Molecular Weight | 660.53 g/mol |
| CAS Number | 1256094-72-0 |
| Physical Appearance | Solid |
| Known Hazards | Shipped as non-hazardous |
| Storage Conditions | Short-term: 0-4°C, Long-term: -20°C[1] |
Experimental Protocol: Decontamination of Laboratory Equipment
Materials:
-
Waste container for solvent rinsate
-
Laboratory-grade detergent
-
Deionized water
-
Wash bottles
-
Paper towels or absorbent pads
Procedure:
-
Initial Solvent Rinse: a. Rinse the surfaces of the contaminated equipment with a small amount of a suitable solvent (e.g., DMSO or ethanol) to dissolve any residual this compound. b. Collect the solvent rinsate in a designated waste container for chemical waste.
-
Detergent Wash: a. Wash the equipment thoroughly with a laboratory-grade detergent and warm water. b. Use brushes if necessary to clean all surfaces.
-
Deionized Water Rinse: a. Rinse the equipment multiple times with deionized water to remove all traces of detergent.
-
Final Solvent Rinse (Optional): a. For a final cleaning step, rinse the equipment with a volatile solvent like ethanol or acetone to aid in drying.
-
Drying: a. Allow the equipment to air dry completely or place it in a drying oven if appropriate.
-
Disposal of Cleaning Materials: a. Dispose of any contaminated paper towels or absorbent pads in the solid non-hazardous waste stream.
Disposal Workflow
References
Personal protective equipment for handling AI-10-49
Compound Profile and Safety Data
Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1256094-72-0 | [3] |
| Molecular Formula | C30H22F6N6O5 | [3] |
| Molecular Weight | 660.52 g/mol | [3] |
| Appearance | Solid Powder | [3] |
| Solubility | Soluble in DMSO |[3] |
Biological Activity
| Parameter | Value | Cell Line/Model | Reference |
|---|---|---|---|
| IC50 (CBFβ-SMMHC-RUNX1 Binding) | 0.26 µM | FRET Assay | [4][6] |
| IC50 (Cell Growth Inhibition) | 0.6 µM | ME-1 (inv(16) AML) | [1][2] |
| IC50 (Normal Bone Marrow Cells) | > 25 µM | Human Bone Marrow Cells |[2] |
Personal Protective Equipment (PPE) and Handling
Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
|---|---|---|
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or full-face shield | Protects eyes from dust particles and splashes. |
| Body Protection | Lab coat (fully buttoned) with long sleeves | Protects skin and clothing from contamination. |
| Respiratory Protection | N95/FFP3 respirator (if not in a fume hood) | Prevents inhalation of fine powder. Note: Handling outside a fume hood is strongly discouraged. |
Operational and Disposal Plans
Standard Operating Procedure for Weighing and Solubilization
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean.
-
Storage: Store stock solutions at -20°C in tightly sealed vials.[3] Short-term storage of stock solutions (up to one month) can be at 0-4°C.[3]
-
Decontamination: Wipe down the balance, spatula, and work surface with 70% ethanol after use.
Spill and Exposure Procedures
-
Minor Spill (Powder): In a fume hood, gently cover the spill with absorbent material. Wet the material with 70% ethanol to prevent dust from becoming airborne. Carefully wipe up the material and place it in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Waste Disposal Plan
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and empty vials, must be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container.
-
Disposal Method: All waste must be disposed of through the institution's official hazardous waste management program, following all local and national regulations.
Experimental Protocols and Visualizations
Protocol: In Vitro Treatment of Leukemia Cells This protocol outlines the treatment of inv(16) positive ME-1 cells with AI-10-49 to assess its effect on cell viability and gene expression.
-
Cell Culture: Culture ME-1 cells in appropriate media and conditions until they reach the desired confluency.
-
Incubation: Incubate the cells for the specified duration (e.g., 6, 12, or 48 hours).[2]
-
Analysis:
-
Gene Expression: For gene expression analysis, lyse the cells after treatment (e.g., 6 or 12 hours) and isolate RNA for RT-qPCR analysis of target genes like RUNX3, CSF1R, and CEBPA.[2]
Mechanism of Action: this compound Signaling Pathway this compound functions by disrupting the protein-protein interaction between the leukemic fusion protein CBFβ-SMMHC and the transcription factor RUNX1.[1] In inv(16) AML, CBFβ-SMMHC sequesters RUNX1, preventing it from regulating its target genes, which often includes the repression of oncogenes like MYC. By binding to CBFβ-SMMHC, this compound allosterically releases RUNX1, allowing it to bind to the enhancers of genes like MYC and repress their transcription, ultimately leading to apoptosis in the cancer cells.[1][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
